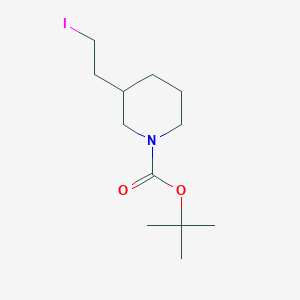

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

CAS No.: 146667-86-9

Cat. No.: VC3850503

Molecular Formula: C12H22INO2

Molecular Weight: 339.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146667-86-9 |

|---|---|

| Molecular Formula | C12H22INO2 |

| Molecular Weight | 339.21 g/mol |

| IUPAC Name | tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 |

| Standard InChI Key | ZCEOHFLQAXHPEA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCI |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCI |

Introduction

Structural and Physicochemical Properties

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₂INO₂ and a molecular weight of 339.21 g/mol . Key structural identifiers include:

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, DMF), while the iodoethyl side chain facilitates nucleophilic substitution reactions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to yield tert-butyl piperidine-1-carboxylate .

-

Iodoethyl Introduction: The intermediate undergoes alkylation with 1,2-diiodoethane under basic conditions (e.g., NaH/DMF) .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Boc₂O, NaOH, THF, 0°C → RT | 85% | >95% |

| 2 | 1,2-Diiodoethane, NaH, DMF, 50°C | 72% | 90–95% |

Industrial methods employ continuous flow reactors to improve scalability, with yields exceeding 80% .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom’s leaving-group propensity enables reactions with nucleophiles (e.g., amines, thiols):

For example, reaction with sodium azide yields tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate, a precursor for click chemistry .

Cross-Coupling Reactions

The compound participates in Ullmann and Suzuki-Miyaura couplings. A 2024 study demonstrated its use in synthesizing oxindole derivatives via copper-catalyzed radical cyclization :

Biological Activity

Antimycobacterial Properties

Inhibition of Mycobacterium tuberculosis MenA (IC₅₀ = 13–22 μM) was observed, targeting the menaquinone biosynthesis pathway .

| Target | IC₅₀ (μM) | Cell Viability (%) |

|---|---|---|

| M. tuberculosis | 13 ± 2 | 92 (HEK293) |

| Hazard Statement | Precautionary Measure |

|---|---|

| H315/H319 | Causes skin/eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis with Analogues

The C3 substitution in tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate enhances conformational flexibility, favoring ring-forming reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume